C.I. Direct Orange 39

Descripción

Classification and General Characteristics of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a substantial portion of all organic dyes produced globally. ekb.egnih.gov These compounds are characterized by the presence of one or more azo groups (–N=N–) in their molecular structure. ekb.egwikipedia.org The color of azo dyes is determined by these azo bonds and their associated chromophores and auxochromes. nih.gov

The classification of azo dyes is often based on the number of azo linkages present in the molecule:

Monoazo dyes: Contain one azo group.

Disazo dyes: Contain two azo groups.

Trisazo dyes: Contain three azo groups.

Polyazo dyes: Contain more than three azo groups. mst.dk

Azo dyes are known for their wide range of colors, spanning from yellow to orange, red, violet, and brown. mst.dk Their popularity stems from their relatively simple synthesis, cost-effectiveness, and good fastness properties on various substrates. ekb.eg They find extensive use in the textile, leather, paper, and plastics industries. mst.dkdyeindustry.com

Specific Context of C.I. Direct Orange 39 as a Direct Dye

This compound falls under the category of direct dyes. Direct dyes are so named because they can be applied directly to cellulosic fibers, such as cotton and viscose, without the need for a mordant. cymitquimica.com This class of dyes is typically water-soluble, a characteristic often imparted by the presence of sulfonic acid groups in their molecular structure. wikipedia.org

The ability of direct dyes to adhere to fibers is attributed to substantive, meaning they have a strong affinity for the substrate. This compound is used for dyeing and printing on viscose and its fabrics, as well as for shading leather and paper. worlddyevariety.com It can also be used in combination with disperse dyes for high-temperature dyeing of polyester/viscose blends. worlddyevariety.com

Historical Context of this compound Synthesis and Early Applications

The development of direct dyes, including this compound, was a significant advancement in dyeing technology. The synthesis of these dyes relies on diazotization and coupling reactions, chemical processes that were refined in the late 19th century.

The manufacturing process for this compound involves the reaction of (E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid with a diazotized 4-Aminobenzenesulfonic acid under reflux conditions in a sodium hydroxide (B78521) solution. worlddyevariety.com

Early applications of this compound centered on the textile and paper industries, where it provided a vibrant and relatively lightfast orange color. tjuniwin.comcolorantsgroup.com It was also utilized for dyeing leather. colorfuldyes.com The dye is known for its good dyeing rate on rayon, producing a slightly more yellow shade than on cotton. colorfuldyes.com

Interactive Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| CAS Number | 1325-54-8 | worlddyevariety.comnih.gov |

| C.I. Number | 40215 | worlddyevariety.com |

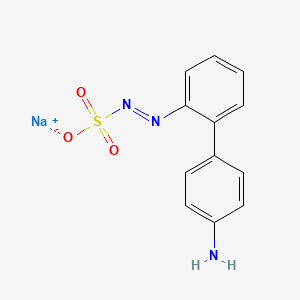

| Molecular Formula | C₁₂H₁₀N₃NaO₃S | scbt.com |

| Molecular Weight | 299.28 g/mol | scbt.com |

| IUPAC Name | sodium;N-[2-(4-aminophenyl)phenyl]iminosulfamate | nih.govalfa-chemistry.com |

| Synonyms | Direct Orange 2GL, Direct Orange GGL, Direct Fast Orange GGL | worlddyevariety.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Description | Source |

| Physical Appearance | Red-brown powder | worlddyevariety.com |

| Solubility | Soluble in water (50 g/L at 60 °C, 60 g/L at 97 °C), slightly soluble in alcohol | worlddyevariety.com |

| Color in Solution | Golden brown in water | worlddyevariety.com |

| Reaction in Acid | Forms a yellow-olive brown precipitate in strong hydrochloric acid | worlddyevariety.com |

| Reaction in Base | Forms an orange precipitate in thick sodium hydroxide solution | worlddyevariety.com |

Table 3: Application and Fastness Properties

| Property | Rating/Description | Source |

| Primary Applications | Dyeing and printing of viscose, leather, and paper | worlddyevariety.comcolorfuldyes.com |

| Light Fastness | 6-7 | colorantsgroup.com |

| Washing Fastness | 4 | colorantsgroup.com |

| Affinity Temperature | Maximum affinity for cellulose (B213188) fibers at 80 °C | worlddyevariety.com |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;N-[2-(4-aminophenyl)phenyl]iminosulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S.Na/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14-15-19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTRLDPIGZWMIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N=NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325-54-8 | |

| Record name | CI 40215 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Orange 39 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Green Chemistry Approaches for C.i. Direct Orange 39

Established Manufacturing Pathways for C.I. Direct Orange 39

The industrial synthesis of this compound is rooted in the foundational chemical reactions of diazotization and azo coupling, which have been refined over the last century to ensure consistent quality and yield.

The primary traditional method for manufacturing this compound involves a multi-step process centered on the diazotization of an aromatic amine followed by a coupling reaction. worlddyevariety.com The synthesis begins with the diazotization of a primary aromatic amine, a fundamental transformation that converts the amine into a highly reactive diazonium salt. digitellinc.com This reaction is typically conducted at low temperatures, often between 0 and 5°C, using a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) and a source of nitrous acid, commonly sodium nitrite (B80452) (NaNO2). environmentclearance.nic.ingoogle.comncsu.edu

The resulting diazonium salt is then coupled with a suitable coupling component. In the case of this compound, the manufacturing process involves the coupling of the diazonium salt of 4-Aminobenzenesulfonic acid with (E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid. worlddyevariety.com This electrophilic substitution reaction is carried out under specific pH and temperature conditions to facilitate the formation of the azo linkage (-N=N-), which is the chromophore responsible for the dye's color. The entire process is typically performed under reflux conditions in a sodium hydroxide (B78521) solution. worlddyevariety.com

Optimization of several parameters is critical for maximizing yield and purity in the traditional synthesis of stilbene (B7821643) azo dyes like this compound.

Table 1: Optimized Parameters for Traditional Synthesis of this compound

| Parameter | Optimal Condition | Rationale and Findings | Citation |

|---|---|---|---|

| Temperature | 70°C | Elevated temperatures improve reaction rates. A peak yield of 82% is observed at 70°C, while temperatures above 80°C can lead to competitive hydrolysis and reduce yields to below 70%. | |

| Alkaline Medium | 10% w/v NaOH | The concentration of sodium hydroxide directly impacts coupling efficiency by activating the coupling sites. A 10% concentration achieves 78% conversion, which drops significantly at lower concentrations. | |

| Molar Ratio | 2:1 (Diazo:Stilbene) | A 2:1 molar ratio of the diazonium salt to the stilbene derivative is optimal to ensure the desired bis-azo formation and minimize mono-azo byproducts. | |

| pH | 8–10 | An alkaline pH is necessary to deprotonate the coupling component, enhancing its nucleophilicity and facilitating the coupling reaction. |

The molecular structure and final properties of this compound are determined by its specific chemical building blocks. The selection of these precursors is a deliberate choice to achieve the desired color, solubility, and affinity for cellulosic fibers.

Table 2: Key Precursors in this compound Synthesis

| Precursor | Chemical Role |

|---|---|

| 4-Aminobenzenesulfonic acid | This compound serves as the diazo component. Its primary amine group (-NH2) is converted into a diazonium salt (-N2+), which is the electrophile in the subsequent coupling reaction. worlddyevariety.com |

| (E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid | This stilbene derivative acts as the coupling component. It provides the backbone of the final dye molecule and the sites for the electrophilic attack by the diazonium salt to form the azo bridges. worlddyevariety.com |

| Sodium Nitrite (NaNO2) | Reacts with a mineral acid (like HCl) to form nitrous acid (HNO2) in situ, which is the essential reagent for the diazotization of the primary aromatic amine. rsc.org |

| Sodium Hydroxide (NaOH) | Used to create the alkaline conditions necessary for the coupling reaction. It deprotonates the hydroxyl groups on the coupling component, making it a more potent nucleophile. worlddyevariety.com |

Innovations in Environmentally Benign Synthesis of Direct Dyes

The environmental impact of traditional dye synthesis, including the use of harsh acids, toxic solvents, and the generation of chemical waste, has spurred significant research into greener alternatives. tandfonline.comrsc.org

A primary focus of green chemistry in dye synthesis is the replacement of hazardous reagents and solvents with more benign alternatives.

Eco-Friendly Catalysts: Instead of corrosive liquid mineral acids like HCl and H2SO4, researchers have successfully employed solid acid catalysts. tandfonline.com Examples include nano silica-supported boron trifluoride (nano BF3·SiO2) and sulfonic acid-functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H). tandfonline.comrsc.org These catalysts are often recoverable and reusable, prevent the formation of side products, and can facilitate reactions under solvent-free conditions. tandfonline.comrsc.org Cation exchange resins, such as Amberlyst-15, have also been used as effective, recyclable heterogeneous acid catalysts for diazotization. nih.gov

Greener Reagents: Alginic acid, a biodegradable and non-toxic polysaccharide extracted from brown algae, has been demonstrated as a sustainable replacement for HCl in diazotization reactions. digitellinc.com It serves as an effective and recyclable medium for the synthesis of diazonium salts. digitellinc.com

Solvent-Free Conditions: A significant advancement is the development of solvent-free synthetic methods. By grinding reagents together, often with a solid catalyst, the need for potentially toxic organic solvents or even large volumes of water is eliminated, simplifying the process and reducing waste. rsc.orgresearchgate.net

Table 3: Comparison of Traditional vs. Green Reagents in Azo Dye Synthesis

| Reaction Step | Traditional Reagent/Condition | Green Alternative | Advantages of Green Alternative | Citation |

|---|---|---|---|---|

| Diazotization | HCl, H2SO4 (liquid acids) | Alginic Acid | Biodegradable, non-toxic, recyclable. | digitellinc.com |

| Diazotization | Liquid Acids | Nano BF3·SiO2 (solid acid) | Recyclable, avoids toxic waste, allows solvent-free conditions, high conversion. | tandfonline.comresearchgate.net |

| Diazotization | Liquid Acids | Fe3O4@SiO2-SO3H (magnetic catalyst) | Recyclable via magnet, mild conditions, simple product isolation. | rsc.org |

| Diazotization | Liquid Acids | Amberlyst-15 (cation exchange resin) | Reusable, reduces by-products, avoids harmful acids. | nih.gov |

| Reaction Medium | Water or Organic Solvents | Solvent-free (Grinding) | Eliminates solvent waste, simplifies purification, reduces energy consumption. | rsc.orgresearchgate.net |

Beyond replacing reagents, optimizing the entire synthetic process is crucial for minimizing waste. For large-scale production, modern facilities incorporate technologies like scrubbers for the abatement of nitrous oxides (NOₓ) and activated carbon filters to treat organic waste in effluents.

The innovations in azo dye synthesis directly reflect the core principles of green chemistry. These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Prevention: It is better to prevent waste than to treat or clean it up after it has been created. One-pot synthesis and the use of catalysts that prevent side reactions are prime examples of this principle. rsc.orgtandfonline.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. High-yield reactions catalyzed by solid acids contribute to better atom economy. tandfonline.com

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. Replacing corrosive mineral acids with biodegradable alginic acid or solid catalysts is a direct application of this principle. digitellinc.comrsc.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. The use of alginic acid derived from brown algae is an example. digitellinc.com

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. The use of recyclable solid acids and cation exchange resins improves selectivity, reduces energy requirements, and minimizes waste. tandfonline.comrsc.orgnih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Performing reactions at room temperature under solvent-free conditions, as enabled by some green catalysts, significantly reduces energy consumption compared to traditional methods requiring heating and cooling. tandfonline.comrsc.org

Molecular Structure, Theoretical Chemistry, and Spectroscopic Properties of C.i. Direct Orange 39

Stilbene-Based Molecular Architecture of C.I. Direct Orange 39

The molecular framework of this compound is built upon a stilbene (B7821643) core, specifically a 4,4'-diaminostilbene-2,2'-disulphonic acid derivative. science.gov Stilbene dyes are characterized by the presence of an ethene-1,2-diyl bridge connecting two aromatic rings, which creates an extended π-conjugated system. epdf.pub This extensive conjugation is a primary determinant of the dye's chromophoric properties.

The synthesis of this compound involves the condensation of 4-aminoazobenzene-4'-sulphonic acid in an aqueous sodium hydroxide (B78521) solution. epdf.pub This process results in a complex molecular structure that incorporates both the stilbene backbone and one or more azo (-N=N-) linkages, classifying it as a tetrakisazo dye. epdf.pub It is important to note that the reaction does not yield a single, uniform product; it also produces corresponding azoxy compounds, and part of the amino azo starting material is consumed as a reducing agent. epdf.pub The structure contains multiple sulfonate groups (-SO₃H), which are crucial auxochromes that enhance water solubility and facilitate the dye's direct affinity for cellulose (B213188) fibers through ionic interactions. epdf.pub

Computational Chemistry and Quantum Mechanical Investigations

While specific computational studies exclusively focused on this compound are not widely available in peer-reviewed literature, the principles of computational chemistry and quantum mechanics are routinely applied to understand dye molecules of similar complexity. epdf.pub These theoretical methods are indispensable for elucidating electronic structure, molecular properties, and dynamic behavior that are difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic properties of complex molecules. For a molecule like this compound, DFT calculations would be employed to determine its ground-state optimized geometry, electron density distribution, and frontier molecular orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). science.govresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter, as it correlates with the molecule's chemical reactivity and the energy required for electronic excitation, which dictates its color. science.gov DFT-based reactivity descriptors, such as Fukui functions and local softness, could identify the most reactive sites within the molecule, for instance, determining whether the azo nitrogen atoms or other parts of the conjugated system are more susceptible to chemical attack. researchgate.netscience.gov Such analyses are fundamental to understanding the dye's stability and potential degradation pathways. science.govacs.org

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. epdf.pub These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be used to obtain precise information regarding its geometry and thermodynamic properties. epdf.pub Furthermore, these calculations can predict vibrational frequencies, which can be directly correlated with experimental infrared (IR) and Raman spectra to confirm structural features, such as the characteristic stretches of the azo (N=N) and sulfonate (S=O) groups.

Theoretical Studies on Chromophore Functionality and Photochemical Mechanisms

The color of this compound originates from its chromophore, which consists of the entire conjugated π-electron system spanning the stilbene backbone and the azo groups. This extended system absorbs light in the visible region of the electromagnetic spectrum, causing the promotion of an electron from a lower-energy molecular orbital (typically the HOMO) to a higher-energy one (typically the LUMO). The specific wavelength of maximum absorption (λmax) determines the observed color of the dye. epdf.pub

Theoretical studies, particularly Time-Dependent Density Functional Theory (TD-DFT), are the primary tool for modeling such electronic excitations. researchgate.netacs.org TD-DFT calculations can predict the electronic absorption spectrum, providing information on the energies of different electronic transitions and their corresponding intensities (oscillator strengths). epdf.pub These calculations help to assign specific peaks in the experimental spectrum to particular electronic transitions within the chromophore. Photochemical mechanisms, such as the potential for photo-isomerization around the C=C double bond of the stilbene unit or the photo-cleavage of the azo linkage, can also be investigated theoretically by mapping the potential energy surfaces of the molecule's excited states.

Computational methods are instrumental in predicting spectroscopic properties and correlating them with experimental data. As mentioned, TD-DFT is widely used to predict the UV-visible absorption spectrum and the λmax value of dyes. epdf.pub The accuracy of these predictions allows for the theoretical screening of new dye structures for desired colors before undertaking their synthesis. epdf.pub

For this compound, a TD-DFT calculation would yield a theoretical UV-Vis spectrum. This predicted spectrum could then be compared with experimental spectra, which are often measured to monitor the dye during applications or degradation studies. science.gov A strong correlation between the predicted and experimental λmax validates the computational model, confirming that the chosen level of theory accurately describes the electronic structure of the chromophore. Similarly, vibrational frequencies calculated via DFT or ab initio methods can be correlated with experimental FTIR spectra to provide a comprehensive and validated understanding of the dye's molecular structure.

Data Tables

Table 1: Compound Names Mentioned in the Article

| Compound Name/Identifier | C.I. Name | CAS Number | Key Role/Feature |

| This compound | Direct Orange 39 | 1325-54-8 | Primary subject of the article; a stilbene-based azo dye. epdf.pub |

| 4-aminoazobenzene-4'-sulphonic acid | - | - | A precursor used in the synthesis of this compound. epdf.pub |

| 4,4'-diaminostilbene-2,2'-disulphonic acid | - | - | A foundational stilbene structure for this class of dyes. science.gov |

Table 2: Overview of Theoretical Methods and Their Applications to this compound

| Theoretical Method | Predicted Properties | Significance for this compound |

| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, electron density, reactivity descriptors. | Provides fundamental understanding of electronic structure, stability, and reactive sites. science.govresearchgate.net |

| Ab Initio Calculations | Accurate molecular geometry, thermodynamic properties, vibrational frequencies (IR/Raman spectra). | Offers high-precision data for structural validation and property prediction from first principles. epdf.pub |

| Molecular Dynamics (MD) | Solvation shell structure, conformational dynamics, hydrogen bonding patterns in solution. | Elucidates the dye's behavior in water and its interaction with the solvent environment. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis), wavelength of maximum absorption (λmax), excited state properties. | Explains the origin of the dye's color and predicts its spectroscopic signature. epdf.pubacs.org |

Investigation of Light Absorption and Emission Mechanisms

The light absorption characteristics of this compound are intrinsically linked to its molecular structure, which is classified as a stilbene dye. worlddyevariety.com This class of dyes is noted for having extended conjugated systems, which are responsible for their color and enhanced lightfastness compared to conventional azo structures. The absorption of light by the dye molecule elevates it to an excited state, initiating processes such as photocatalytic degradation.

In photocatalytic degradation studies, this compound is subjected to ultraviolet (UV) irradiation in the presence of a catalyst. This process begins with the dye absorbing photons, leading to the generation of electron-hole pairs in the catalyst and subsequently, highly reactive hydroxyl radicals. These radicals are the primary agents of dye degradation. irb.hr The mechanism involves the dye molecule transitioning to an excited state upon light absorption, which facilitates electron transfer and initiates the degradation cascade. While the primary focus of research has been on light-induced degradation, detailed studies on the specific emission mechanisms, such as fluorescence or phosphorescence from the excited state of this compound itself, are less common. The dominant photophysical event described in the literature is the absorption of light leading to a chemical reaction (degradation) rather than emission of light.

Advanced Analytical Characterization Methodologies for this compound

A suite of advanced analytical techniques is employed to investigate the structure, purity, and degradation of this compound. These methods provide critical data for both industrial quality control and environmental monitoring.

Spectrophotometric Analysis (UV-Visible Spectroscopy) in Degradation Studies

UV-Visible spectrophotometry is a primary tool for monitoring the degradation of this compound in aqueous solutions. The technique relies on measuring the change in the dye's concentration by observing the absorbance at its wavelength of maximum absorption (λmax). The degradation process is typically followed by recording the decrease in the intensity of the main absorption peak over time. nih.govnih.gov

The characteristic absorbance peak for this compound has been reported at various wavelengths, which may be due to different measurement conditions or sample purity; values of 445 nm and 665 nm have been noted in different studies. acs.org For instance, in one degradation study using a plasma-based method, the characteristic absorbance peak was measured at 445 nm. acs.org The efficiency of degradation, whether through advanced oxidation processes (AOPs) like Fenton reactions or photocatalysis, is quantified by the percentage of decolorization, which is directly calculated from the UV-Vis spectral data. nih.gov Kinetic models of degradation, such as the Langmuir-Hinshelwood model in photocatalysis, are also developed based on the time-dependent data obtained from UV-Vis measurements.

Chromatographic Techniques (HPLC, GC) for Purity and Degradation Product Identification

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating and identifying the by-products of its degradation. In degradation studies, HPLC analysis confirms the breakdown of the parent dye molecule and allows for the monitoring of the formation and subsequent decay of intermediate compounds. irb.hrresearchgate.net

For example, during degradation by Fenton-type processes, HPLC has been used to identify and quantify several aromatic amine intermediates. irb.hr The use of a C18 column is common for such separations. While Gas Chromatography (GC) can also be used, particularly for volatile degradation products, HPLC is more frequently cited for the analysis of this dye and its non-volatile by-products. ohsu.edu

Table 1: HPLC Analysis of this compound Degradation Products This table presents identified by-products and their retention times (tR) from a study on the degradation of this compound. The analysis was performed with a mobile phase of 20% methanol (B129727) and 80% water. irb.hr

| Degradation Product | Retention Time (t_R) [min] | Monitoring Wavelength (λ) [nm] |

| 1,4-phenylenediamine | 4.03 | 240 |

| Sulphanilic acid | 5.72 | 250 |

| Hydroquinone | 5.85 | 290 |

| 1,4-benzoquinone | 8.00 | 240 |

| Aniline | 13.17 | 240 |

| Phenol | 21.69 | 270 |

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure of this compound by identifying its constituent functional groups. The fundamental requirement for a vibration to be infrared active is a net change in the dipole moment during the vibration. wiley.com

FTIR spectroscopy has been employed to verify the structural integrity of the dye and to study the metabolites formed during its biodegradation. The spectra reveal characteristic absorption bands corresponding to specific bond vibrations within the molecule. Raman spectroscopy is a complementary technique, and its sensitivity to a colorant can be significantly enhanced if the excitation laser wavelength is close to the electronic transition of the dye (resonance effect). spectroscopyonline.com

Table 2: FTIR Spectral Data for this compound This table lists key vibrational frequencies and their assignments for the structural confirmation of this compound.

| Wavenumber (cm⁻¹) | Assigned Functional Group Vibration | Reference |

| 1590 | N=N stretch (azo group) | |

| 1180 | S=O stretch (sulfonic group) |

Elemental and Surface Analysis (XPS, EDS) for Material Interactions

Elemental and surface analysis techniques are vital for understanding how this compound interacts with other materials, such as catalysts or adsorbents. Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is used to determine the elemental composition of a material. oxinst.com In a study on the degradation of this compound using a zeolite catalyst, EDS was used to analyze the chemical composition of the zeolite before and after the reaction, confirming the presence of key elements and ensuring the catalyst's stability. acs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the chemical states of elements on a material's surface. diva-portal.org While specific XPS studies on this compound are not widely reported, the technique is broadly applied to characterize sorbents used for dye removal. acs.org For example, XPS can be used to identify the functional groups on an adsorbent that are involved in binding the dye molecule by analyzing changes in the binding energies of elements like carbon, oxygen, nitrogen, and sulfur before and after dye adsorption. acs.org

Table 3: Example of Elemental Analysis of a Zeolite Catalyst Used for this compound Degradation via EDS This table shows the elemental composition of a clinoptilolite zeolite catalyst as determined by EDS analysis. acs.org

| Element | Weight Percent (%) |

| Silicon (Si) | 41.01 |

| Aluminum (Al) | 11.87 |

| Iron (Fe) | 11.07 |

| Magnesium (Mg) | 4.95 |

Environmental Fate and Degradation Mechanisms of C.i. Direct Orange 39

Environmental Persistence and Recalcitrance of C.I. Direct Orange 39

Azo dyes, including this compound, are generally resistant to biodegradation due to their complex chemical structures. mdpi.com Their stability against light and moisture, a desirable trait for dyeing, makes them recalcitrant in the environment. ijrar.orgijrrjournal.com When released into aquatic systems, these dyes can persist for long periods. canada.ca They can reduce light penetration in water, which disrupts photosynthesis in aquatic plants. mdpi.comijrar.org

Under anaerobic conditions, such as in sediments, the azo linkage (-N=N-) of this compound can be cleaved, leading to the formation of aromatic amines. cymitquimica.com Some of these breakdown products can be hazardous. cymitquimica.comchalcogen.ro The persistence of azo dyes and their potential to form harmful byproducts are significant environmental concerns. sustainability-directory.commdpi.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). tallinn.eeresearchgate.net Several AOPs have been investigated for the degradation of this compound. nih.govresearchgate.net

Plasma-Assisted Degradation (e.g., Pulsed Corona Discharge, Atmospheric Plasma)

Plasma-assisted degradation is an emerging AOP that utilizes the reactive species generated in electrical discharges in or in contact with water to break down pollutants. acs.orglut.fi Pulsed corona discharge, a form of non-thermal plasma, has shown effectiveness in degrading organic dyes. tallinn.eeresearchgate.net

Atmospheric pressure plasma treatment has demonstrated high efficiency in mineralizing this compound. In one study, the use of a zeolite catalyst in combination with a corona discharge system resulted in 95% mineralization of the dye within 120 minutes. researchgate.net The chemical oxygen demand (COD) reduction exceeded 96%, indicating significant degradation of the organic matter. researchgate.net

The efficiency of plasma-assisted degradation can be influenced by several operational parameters. researchgate.netlut.fi

pH: The degradation rate of dyes using pulsed discharge plasma is often dependent on the initial pH of the solution. researchgate.netresearchgate.net For this compound, a low pH has been found to enhance its removal by corona discharge in the absence of a catalyst. researchgate.netnih.gov This suggests that the acidic properties of catalysts like zeolites can play a role in the degradation process. nih.gov

Conductivity: The conductivity of the solution can affect the characteristics of the electrical discharge and, consequently, the degradation efficiency. mdpi.com

Catalyst Concentration: The concentration of the catalyst is another critical parameter. Research on the degradation of this compound using a zeolite catalyst with plasma showed that the amount of catalyst used influences the degradation rate. researchgate.netresearchgate.net

Interactive Data Table: Parametric Influence on this compound Degradation by Pulsed Corona Discharge

| Parameter | Condition | Effect on Degradation | Reference |

| pH | Low pH (acidic) | Enhanced dye removal | researchgate.netnih.gov |

| Catalyst | Zeolite | Increased mineralization and COD reduction | researchgate.net |

| Additive | Ferrous Sulphate (Fenton's reagent) | High effectiveness in dye removal | researchgate.net |

The degradation of dyes in plasma treatment involves a complex series of reactions initiated by various reactive species. researchgate.net High-energy electrons, UV radiation, and reactive oxygen and nitrogen species (RONS) are generated during the plasma discharge. acs.orgresearchgate.net

The primary mechanism involves the generation of highly reactive hydroxyl radicals (·OH), which are powerful oxidizing agents. tallinn.eeresearchgate.net These radicals attack the dye molecules, breaking down their complex structure. mdpi.com Other species like ozone (O3), oxygen radicals (O·), and hydrogen peroxide (H2O2) also contribute to the degradation process. acs.orgresearchgate.net The cleavage of the azo bond is a key step in the decolorization of the dye. Subsequent reactions lead to the fragmentation of the aromatic rings and eventual mineralization into simpler inorganic compounds. researchgate.net

Fenton and Fenton-like Processes

The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. nih.gov This process and its variations (Fenton-like processes using Fe³⁺ or zero-valent iron, Fe⁰) have been successfully applied to the degradation of this compound. irb.hrresearchgate.netirb.hr

Studies have shown that Fenton and Fenton-like processes can achieve significant decolorization and mineralization of this compound. irb.hr The efficiency of the Fenton process is highly dependent on pH, with acidic conditions (around pH 3) being optimal. nih.gov The combination of pulsed corona discharge with ferrous sulfate (B86663) (Fenton's reagent) has been reported to be highly effective for the degradation of this dye. researchgate.net Research has also explored the use of goethite (α-FeOOH) as a catalyst in a Fenton-like process, showing enhanced decolorization under ultrasonic irradiation. acs.org

Interactive Data Table: Degradation of this compound by Fenton-Type Processes

| Process | Catalyst | Decolorization Efficiency | Mineralization Efficiency | Reference |

| Fe²⁺/H₂O₂ | Ferrous Sulphate | ~90% in 5 mins | Moderate | irb.hr |

| Fe³⁺/H₂O₂ | Ferric Sulphate | High | Higher than Fe²⁺/H₂O₂ | irb.hr |

| Fe⁰/H₂O₂ | Iron Powder | High | Lower than Fe²⁺/H₂O₂ | irb.hr |

| α-FeOOH/H₂O₂ (ultrasound-assisted) | Goethite | Enhanced | - | acs.org |

Ozonation and Peroxone Approaches

Ozonation is another AOP that utilizes ozone (O3) as a strong oxidant to degrade organic pollutants. researchgate.net Ozone can react directly with the dye molecules or decompose to form hydroxyl radicals, which then attack the pollutant. mdpi.com The efficiency of ozonation can be enhanced by combining it with hydrogen peroxide (the peroxone process) or UV light. pjoes.commdpi.com

The degradation of this compound has been studied using ozonation and peroxone processes. researchgate.netnih.gov These methods are effective in decolorizing the dye solution. researchgate.net The peroxone process, in particular, can increase the generation of hydroxyl radicals, potentially leading to higher degradation rates compared to ozonation alone. mdpi.commdpi.com

Electrocatalytic Degradation Mechanisms

Electrocatalytic degradation is an advanced oxidation process that employs an electric current and a catalyst to generate highly reactive species, such as hydroxyl radicals (•OH), which can break down complex organic molecules. While specific research on the electrocatalytic degradation of this compound is limited, the mechanism can be inferred from studies on similar azo and stilbene (B7821643) dyes. researchgate.netorganic-chemistry.org

The degradation process typically involves both direct and indirect oxidation. mdpi.com In direct oxidation, the dye molecule is oxidized directly at the anode surface. However, indirect oxidation is often the more dominant and efficient pathway. This process involves the generation of powerful oxidizing agents from the electrolyte. For instance, in aqueous solutions, water molecules can be oxidized at the anode to produce hydroxyl radicals. mdpi.com

The core of the electrocatalytic process lies in the electron transfer reactions. The application of a current to the catalytic electrode facilitates the generation of these reactive oxygen species. These radicals then attack the this compound molecule. A key degradation pathway for azo dyes is the cleavage of the azo bond (-N=N-), which is often responsible for the dye's color. This cleavage can lead to the formation of aromatic amine intermediates. For stilbene-azo dyes like this compound, the stilbene core can also be a target for oxidative cleavage, potentially breaking down into smaller aldehydic compounds. organic-chemistry.org The ultimate goal of electrocatalytic degradation is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions.

Photocatalytic Degradation of this compound

Photocatalysis is another advanced oxidation process that utilizes a semiconductor photocatalyst and a light source to generate reactive oxygen species for the degradation of organic pollutants. This method has been shown to be effective for the degradation of this compound.

Development and Characterization of Photocatalyst Materials for this compound

The efficiency of photocatalytic degradation is highly dependent on the photocatalyst used. Research has explored various materials, from simple metal oxides to complex nanocomposites.

Single-component systems, such as zinc oxide (ZnO) and titanium dioxide (TiO2), are first-generation photocatalysts that have been investigated for the degradation of this compound. tandfonline.comtandfonline.com For example, ZnO nanoparticles have demonstrated significant photocatalytic activity under UV irradiation. mdpi.com Multi-component systems, or second-generation photocatalysts, involve combining two or more components to enhance photocatalytic efficiency. tandfonline.com This can include doping a primary photocatalyst with a metal or another semiconductor to improve light absorption and reduce the recombination of photogenerated electron-hole pairs. For instance, aluminum-doped zinc oxide has been shown to be an effective catalyst for the mineralization of this compound.

The move from single to multi-component systems is driven by the need to overcome the limitations of individual materials, such as a large band gap or rapid charge recombination. Multi-component systems can exhibit synergistic effects that lead to enhanced photocatalytic activity. tandfonline.com

A promising area of research is the development of nanocomposite photocatalysts. A notable example is the ternary nanocomposite of reduced graphene oxide (rGO), cuprous oxide (Cu2O), and copper (Cu), designated as RGO@Cu2O@Cu. The synthesis of such composites can be achieved through methods like in-situ hydrothermal precipitation. tandfonline.com In this approach, graphene oxide (GO) acts as a support material, enhancing the specific surface area and permeability of the composite. The presence of both Cu2O and CuO, along with rGO, can create a synergistic effect that improves charge separation and transport, leading to enhanced photocatalytic activity. tandfonline.com

The optimization of the photocatalytic degradation process is crucial for its practical application. Response Surface Methodology (RSM) is a statistical tool used to evaluate the effects of several independent variables on a response. researchgate.net For the photocatalytic degradation of azo dyes, RSM can be used to optimize parameters such as initial dye concentration, catalyst dosage, pH, and irradiation time to achieve maximum degradation efficiency. researchgate.netgjesm.net By developing a mathematical model, RSM can identify the optimal conditions for the process, taking into account the interactions between different variables. researchgate.net

Influence of Photocatalyst Properties (Composition, Surface Area, Crystal Phase)

The properties of the photocatalyst play a critical role in its performance.

Composition: The chemical composition of the photocatalyst determines its electronic structure and, consequently, its light absorption properties and catalytic activity. The combination of different materials in multi-component and nanocomposite systems can be tailored to enhance performance.

Surface Area: A larger surface area generally leads to a higher photocatalytic activity as it provides more active sites for the adsorption of dye molecules and the generation of reactive oxygen species. mdpi.com

Crystal Phase: For photocatalysts like TiO2, the crystalline phase (anatase or rutile) has a significant impact on its activity. uniroma1.it Often, a mixed-phase of anatase and rutile exhibits higher photocatalytic efficiency than either phase alone. mdpi.comresearchgate.net This is attributed to the synergistic effect between the two phases, which promotes charge separation. rsc.org The optimal ratio of anatase to rutile can depend on the specific pollutant being degraded. researchgate.net

Reaction Kinetics and Efficiency under Various Light Sources

The degradation of this compound often follows pseudo-first-order kinetics. The efficiency of the process is influenced by several factors, including the type of light source.

Under UV irradiation, photocatalysts like ZnO have shown high degradation efficiencies. mdpi.com Research with aluminum-doped zinc oxide catalysts in a batch stirred photoreactor with a 30W UV lamp demonstrated that the degradation follows Langmuir-Hinshelwood kinetics, with apparent first-order rate constants varying with catalyst concentration.

Visible light-driven photocatalysis is particularly desirable as it utilizes a larger portion of the solar spectrum. The development of photocatalysts with a narrower band gap, such as certain multi-component systems and nanocomposites, is crucial for efficient degradation under visible light. For example, Bi₂SmSbO₇/ZnBiYO₄ heterojunctions have been shown to be effective for the breakdown of this compound under visible light, with hydroxyl radicals being the dominant reactive species.

The table below summarizes some of the research findings on the photocatalytic degradation of this compound.

| Photocatalyst | Light Source | Key Findings | Reference |

| Aluminum-doped Zinc Oxide | UV (30W) | Follows Langmuir-Hinshelwood kinetics. Apparent first-order rate constants from 0.00567 to 0.0134 min⁻¹. | |

| Zeolite with Corona Discharge | Atmospheric Pressure Plasma | 95% mineralization in 120 minutes. | |

| Bi₂SmSbO₇/ZnBiYO₄ | Visible Light | Hydroxyl radicals are the dominant species in the degradation process. | |

| ZnO | UV Light | High decolorization efficiency (99.151%) at optimal conditions (pH 9, 25 mg/L dye, 0.35 g ZnO). | mdpi.com |

Biodegradation and Bioremediation Strategies for this compound

The biodegradation of this compound involves the use of various microorganisms and their enzymatic systems to break down the complex dye molecule into simpler, less harmful compounds.

Researchers have successfully isolated and identified several bacterial strains with the ability to decolorize and degrade this compound. A notable example is Pseudomonas aeruginosa strain BCH, which was isolated from dyestuff-contaminated sediments. nih.gov This strain has demonstrated remarkable efficiency in decolorizing the dye under a range of environmental conditions. nih.gov

Studies have shown that Pseudomonas aeruginosa strain BCH can decolorize a 50 mg/L solution of this compound by 93.06% within approximately 45 minutes. nih.gov Furthermore, it is capable of degrading a much higher concentration of 1.5 g/L of the dye by 60% within 48 hours. nih.gov The identification of this and other potent dye-degrading bacterial strains, such as those from the genera Bacillus, Proteus, and Klebsiella, offers promising avenues for the bioremediation of textile industry effluents. scholarsresearchlibrary.com The isolation process for such bacteria often involves collecting samples from contaminated sites, followed by enrichment cultures and screening on agar (B569324) plates containing the target dye. scholarsresearchlibrary.comomicsonline.orgisca.mesciepub.com

Table 1: Decolorization Efficiency of Pseudomonas aeruginosa strain BCH

| Initial Dye Concentration | Time | Decolorization Percentage |

|---|---|---|

| 50 mg/L | 45 ± 5 min | 93.06% |

Data sourced from Jadhav et al., 2010. nih.gov

The biodegradation of this compound is facilitated by a suite of enzymes produced by microorganisms. Key enzymes implicated in this process include lignin (B12514952) peroxidases, DCIP (2,6-dichlorophenolindophenol) reductase, and tyrosinase. nih.govresearchgate.net The induction of these enzymes has been observed during the decolorization of this compound by Pseudomonas aeruginosa strain BCH, highlighting their crucial role in the degradation pathway. nih.govresearchgate.net

Lignin Peroxidases (LiP): These are extracellular enzymes that exhibit broad substrate specificity and are capable of oxidizing a wide range of aromatic compounds, including azo dyes. researchgate.netmdpi.comresearchgate.net Their high redox potential allows them to initiate the breakdown of the complex dye structure.

DCIP Reductase: This enzyme is involved in the reductive cleavage of the azo bond (-N=N-), which is the primary chromophoric group in azo dyes. researchgate.netresearchgate.net This cleavage results in the formation of aromatic amines, which are typically colorless but may still be toxic. frontiersin.org

Tyrosinase: This enzyme, also known as polyphenol oxidase, is involved in the oxidation of phenolic compounds. frontiersin.orgresearchgate.net In the context of dye degradation, it can act on the aromatic amine intermediates produced by the initial reductive cleavage, contributing to their further breakdown. researchgate.netresearchgate.net

The concerted action of these and other enzymes, such as azoreductases and laccases, leads to the progressive degradation of the this compound molecule. researchgate.netjmbfs.org

The efficiency of microbial degradation of this compound is significantly influenced by environmental parameters such as pH, temperature, and salinity.

pH: Studies have shown that the optimal pH for the decolorization of this compound by Pseudomonas aeruginosa strain BCH is 7.0. nih.gov However, many dye-degrading bacteria can operate over a wider pH range, often between 6.0 and 10.0. jmbfs.org The pH can affect both the activity of the degradative enzymes and the surface charge of the bacterial cells, which can influence dye adsorption.

Temperature: Pseudomonas aeruginosa strain BCH has been found to be effective over a broad temperature range of 10-60°C. nih.gov Generally, an increase in temperature up to an optimal point enhances the rate of microbial growth and enzymatic reactions, leading to faster decolorization. scialert.net However, extreme temperatures can inhibit or denature the enzymes involved.

Salinity: Textile effluents are often characterized by high salinity, which can be inhibitory to many microorganisms. nih.govmdpi.com However, some strains, like Pseudomonas aeruginosa strain BCH, exhibit tolerance to high salinity, being operative in conditions of 5-6% salinity. nih.gov Halotolerant and halophilic bacteria are particularly valuable for treating saline dye wastewater, as they possess physiological adaptations to thrive in high-salt environments. frontiersin.orghep.com.cn

Table 2: Optimal Conditions for this compound Decolorization by Pseudomonas aeruginosa strain BCH

| Parameter | Optimal Value |

|---|---|

| pH | 7.0 |

| Temperature Range | 10-60°C |

Data sourced from Jadhav et al., 2010. nih.gov

While individual microbial strains can effectively degrade this compound, microbial consortia, which are mixed communities of different microorganisms, often exhibit enhanced degradation capabilities. scholarsresearchlibrary.comjmbfs.orgbhu.ac.in The synergistic interactions within a consortium can lead to a more complete mineralization of the dye.

Different members of the consortium may possess complementary enzymatic machinery, allowing for a stepwise degradation of the dye and its intermediates. jmbfs.org For instance, one species might excel at the initial reductive cleavage of the azo bond, while another might be more efficient at degrading the resulting aromatic amines under aerobic conditions. frontiersin.org This metabolic cooperation can lead to a more robust and efficient degradation process, especially for complex dye mixtures found in industrial effluents. mdpi.com For example, a consortium of Providencia rettgeri and Pseudomonas sp. has been shown to be highly effective in decolorizing other azo dyes. bhu.ac.in

Degradation Kinetics and Mechanistic Modeling of this compound Removal

Understanding the kinetics of this compound degradation is essential for designing and optimizing treatment processes.

The degradation of this compound has been shown to follow pseudo-first-order kinetics in certain advanced oxidation processes. irb.hr For instance, in Fenton-type processes assisted by UV irradiation, the rate constants for decolorization and mineralization have been determined. irb.hr

In a study on the removal of this compound by pulsed corona discharge, a mathematical model was developed to describe the degradation kinetics. nih.gov Research on photocatalytic degradation using batch stirred photoreactors has indicated that the process can be described by Langmuir-Hinshelwood kinetic models, with apparent first-order rate constants ranging from 0.00567 to 0.0134 per minute, depending on the specific conditions.

It is important to note that the rate of degradation is also influenced by the initial dye concentration. researchgate.netmdpi.com Studies have shown that as the initial concentration of the dye increases, the decolorization efficiency may decrease. For example, with Pseudomonas aeruginosa, the decolorization of Direct Orange 39 decreased from 93.06% at 50 mg/L to 60% at 1,500 mg/L. researchgate.net

Table 3: Reported Rate Constants for this compound Degradation

| Degradation Process | Kinetic Model | Rate Constant | Reference |

|---|---|---|---|

| Fenton-type processes with UV | Pseudo-first order | 9 x 10¹⁰ M⁻¹ min⁻¹ (decolorization) | irb.hr |

Identification of Degradation Intermediates and Final Products (e.g., Benzoic Acid Derivatives, Aromatic Amines)

The degradation of this compound, like many azo dyes, involves the breakdown of its complex structure into smaller, simpler molecules. The specific intermediates and final products formed are highly dependent on the degradation method employed, such as advanced oxidation processes (AOPs) or biological treatments.

Research into the degradation mechanisms of azo dyes indicates that a primary pathway is the reductive cleavage of the azo linkages (-N=N-). This process is known to produce aromatic amines, which are a significant class of degradation intermediates. cymitquimica.comtuiasi.ro The formation of these aromatic amines is a critical aspect of the environmental fate of this compound, as they can be more toxic than the parent dye molecule. tuiasi.ro

In studies utilizing Fenton and Fenton-like processes, the degradation of this compound has been shown to yield specific aromatic amine by-products. One investigation employing a Fenton process (Fe²⁺/H₂O₂) identified 1,4-phenylenediamine as a remaining by-product in the system after treatment. irb.hr The hydroxyl radicals generated in the Fenton process attack the chromophoric azo bond, leading to the formation of these intermediate compounds. irb.hr

While the formation of aromatic amines is a well-documented outcome of azo dye degradation, specific benzoic acid derivatives resulting from the breakdown of this compound are not extensively detailed in the reviewed literature. The degradation pathway can lead to the formation of various by-products, which are then further degraded toward mineralization. irb.hr

Table 1: Identified Degradation Intermediates of this compound

| Degradation Process | Intermediate/Final Product | Chemical Class | Research Finding |

| General Azo Dye Degradation | Aromatic Amines | Amine | Reductive cleavage of azo linkages under specific environmental conditions produces aromatic amine intermediates. cymitquimica.com |

| Fenton Process (Fe²⁺/H₂O₂) | 1,4-phenylenediamine | Aromatic Amine | HPLC analysis detected 9.13 mg L⁻¹ of 1,4-phenylenediamine remaining in the system at the end of the process. irb.hr |

Development of Mathematical Models for Reaction Kinetics

To understand and optimize the degradation of this compound, researchers have developed mathematical models to describe the reaction kinetics under various treatment conditions. These models are essential for predicting the rate of dye removal and for scaling up treatment processes for industrial applications. nih.govingentaconnect.comresearchgate.net

The kinetics of this compound degradation have been found to follow different models depending on the specific advanced oxidation process used:

Langmuir-Hinshelwood Model: The photocatalytic degradation of this compound in the presence of aluminum-doped zinc oxide nanoparticle catalysts is described by the Langmuir-Hinshelwood kinetic model. This model is often used for heterogeneous catalytic reactions. The degradation follows apparent first-order rate constants , which were found to range from 0.00567 to 0.0134 per minute, depending on factors like catalyst concentration and UV irradiation intensity.

Fenton's Reaction Kinetics: Degradation using pulsed corona discharge, particularly when enhanced with ferrous sulphate (FeSO₄), aligns with Fenton's reaction kinetics. nih.gov The efficiency of this process is highly pH-dependent, with optimal degradation occurring at a low pH of 3–4.

Pseudo-First-Order Kinetics: In studies involving Fenton-type processes (including Fe²⁺/H₂O₂, Fe³⁺/H₂O₂, and Fe⁰/H₂O₂) with and without UV irradiation, the degradation and mineralization of this compound were found to follow pseudo-first-order kinetics. irb.hr For the Fenton process, the rate constant for degradation was determined to be 9 x 10¹⁰ M⁻¹ min⁻¹, while the rate constant for mineralization (TOC removal) was 2 x 10⁹ M⁻¹ min⁻¹. irb.hr

A mathematical model has been specifically developed to describe the kinetics of this compound degradation in a pulsed corona discharge reactor, highlighting the scientific effort to quantify and predict the efficiency of this treatment technology. nih.govingentaconnect.comresearchgate.net

Table 2: Kinetic Models for this compound Degradation

| Degradation Method | Kinetic Model | Key Parameters and Rate Constants |

| Photocatalysis (UV/ZnO-Al) | Langmuir-Hinshelwood | Apparent first-order rate constants: 0.00567 to 0.0134 min⁻¹. |

| Pulsed Corona Discharge (with FeSO₄) | Fenton's Reaction Kinetics | Optimal degradation at pH 3–4. |

| Fenton-Type Processes | Pseudo-First-Order Kinetics | Degradation rate constant: 9 x 10¹⁰ M⁻¹ min⁻¹; Mineralization rate constant: 2 x 10⁹ M⁻¹ min⁻¹. irb.hr |

| Pulsed Corona Discharge Reactor | Custom Mathematical Model | A specific model was developed to describe the degradation kinetics. nih.govingentaconnect.com |

Adsorption Phenomena and Materials for C.i. Direct Orange 39 Removal

Adsorbent Material Development and Characterization for C.I. Direct Orange 39

A variety of materials have been investigated for their potential to adsorb this compound. Research has focused on comparing the efficiency of natural, low-cost adsorbents with commercially available activated carbons to determine viable alternatives for water treatment.

Natural clays such as bentonite are considered as potential low-cost adsorbents for dye removal. In batch adsorption tests for this compound, natural bentonite demonstrated a removal capacity, although it was found to be significantly less efficient compared to other materials. Under optimal, extremely acidic conditions (pH 2), bentonite was able to remove 6.29% of the dye scispace.com. The adsorption behavior of this compound on bentonite was best described by the Freundlich isotherm model, which is often indicative of adsorption onto a heterogeneous surface scispace.com. The Freundlich constant (K) for this process was determined to be 0.49 (mg g⁻¹)·(L mg⁻¹)¹/ⁿ scispace.com. While its efficiency is lower, bentonite's affordability makes it an interesting alternative for consideration in water treatment applications scispace.com.

Specific research on the use of other clays like halloysite for the direct adsorption of this compound is not extensively detailed in the available literature.

Activated carbons are widely recognized for their high adsorption capacity. In a comparative study, two different activated carbons, designated S42 and S46, were tested for the removal of this compound. At a neutral pH of 7 and using 0.05 g of adsorbent, the S42 and S46 carbons achieved removal efficiencies of 53.05% and 59.48%, respectively scispace.com.

The adsorption process for both activated carbons showed a high correlation with the Langmuir isotherm model, which suggests a monolayer adsorption process onto a homogeneous surface. The S46 activated carbon exhibited a higher maximum adsorption capacity at 147.30 mg g⁻¹, compared to 135.01 mg g⁻¹ for the S42 activated carbon scispace.com. These results indicate that activated carbons are significantly more efficient at removing this compound from water than natural bentonite scispace.com.

Comparison of Adsorbents for this compound Removal

| Adsorbent | Optimal pH | Removal Efficiency (%) | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max) / Freundlich Constant (K) |

|---|---|---|---|---|

| Natural Bentonite | 2 | 6.29 | Freundlich | 0.49 (mg g⁻¹)·(L mg⁻¹)¹/ⁿ |

| Activated Carbon (S42) | 7 | 53.05 | Langmuir | 135.01 mg g⁻¹ |

| Activated Carbon (S46) | 7 | 59.48 | Langmuir | 147.30 mg g⁻¹ |

While zeolites are known adsorbents for various pollutants, studies focusing specifically on the adsorption of this compound by zeolites are limited in the reviewed literature. Similarly, ion exchange resins like Amberlyst A21, which are utilized for removing acidic materials and other compounds from solutions, have not been specifically documented in available research for the adsorption of this compound dupont.com.

Graphene oxide and other functionalized materials are noted for their high surface area and potential as advanced adsorbents. However, specific research detailing the development and characterization of these materials for the explicit purpose of this compound removal was not identified in the surveyed scientific literature.

Adsorption Mechanisms of this compound onto Various Substrates

Understanding the mechanism of adsorption is critical for optimizing the removal process. The interaction between the dye molecule (adsorbate) and the adsorbent surface can be broadly categorized as either physical adsorption (physisorption) or chemical adsorption (chemisorption).

Kinetic studies provide insight into the controlling mechanism of the adsorption process. For the removal of this compound, the kinetic data for natural bentonite as well as for activated carbons (S42 and S46) showed a high correlation with the pseudo-second-order model scispace.com. This model is generally considered to be more indicative of a chemisorption process being the rate-limiting step, where the adsorption rate depends on the capacity of the adsorbent and involves valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate scispace.com.

Role of Electrostatic Interactions and Hydrogen Bonding

The adsorption of this compound, an anionic dye, onto adsorbent surfaces is significantly influenced by electrostatic interactions and hydrogen bonding. The surface charge of the adsorbent and the ionic nature of the dye molecule are key determinants in this process.

Electrostatic Interactions: The pH of the aqueous solution plays a critical role in dictating the surface charge of the adsorbent and the degree of ionization of the dye. For an adsorbent like cobalt ferrite (CoFe₂O₄), an acidic environment can lead to a positively charged surface. However, this can also result in competition between the anionic dye molecules and excess hydrogen ions for the active adsorption sites. rdd.edu.iq Conversely, at a higher pH, the surface may become negatively charged, which could repel the anionic dye. Research on the removal of Direct Orange 39 using CoFe₂O₄ nanoparticles identified an optimal pH of 6 for the process, suggesting a favorable balance of surface charge for electrostatic attraction at this level. In a study using a CoFe₂O₄/AC/PANI nanocomposite, the highest removal percentage of 95% for Direct Orange 39 was also achieved at a pH of 6. rdd.edu.iq

Intra-particle Diffusion and Film Diffusion as Rate-Limiting Steps

Film Diffusion: This refers to the transport of the adsorbate (dye molecules) from the bulk liquid phase through the hydrodynamic boundary layer, or film, surrounding the adsorbent particle. If this is the slowest step, the adsorption rate is controlled by the diffusion across this liquid film.

Intra-particle Diffusion: Once the adsorbate molecules reach the external surface of the adsorbent, they must diffuse into the porous structure to access the internal active sites. This movement within the pores of the adsorbent is known as intra-particle diffusion. The Weber-Morris model is often used to analyze this phenomenon. If a plot of the amount of dye adsorbed versus the square root of time (t⁰⁵) yields a straight line that passes through the origin, then intra-particle diffusion is the sole rate-limiting step. However, it is common for adsorption processes to involve multiple stages, where film diffusion may initially control the rate, followed by intra-particle diffusion.

Ion Exchange Mechanisms

Ion exchange is another important mechanism that can be involved in the removal of ionic dyes like this compound. This process involves the exchange of ions between the solid adsorbent and the liquid phase. This compound is an anionic dye, meaning it exists as a negatively charged ion in solution.

Adsorption Kinetics and Equilibrium Studies of this compound

To quantify the efficiency and understand the dynamics of the adsorption process for this compound, kinetic and equilibrium studies are essential. Kinetic models describe the rate of dye uptake, while isotherm models explain the equilibrium state of adsorption.

Kinetic Models (Pseudo-First-Order, Pseudo-Second-Order, Elovich)

The study of adsorption kinetics provides insight into the rate of dye removal and the controlling mechanisms. Several models are used to analyze the experimental data.

Pseudo-First-Order (PFO) Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It is generally more applicable to the initial stages of adsorption. One study on the removal of Direct Orange 39 using a CoFe₂O₄/AC/PANI nanocomposite found that the adsorption kinetics were effectively described by the pseudo-first-order model. rdd.edu.iq

Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. It is often found to provide a better fit for the entire adsorption process.

Elovich Model: This model is useful for describing chemisorption on highly heterogeneous surfaces and does not assume a specific mechanism.

The suitability of each model is determined by comparing the correlation coefficients (R²) obtained from fitting the experimental data.

Table 1: Adsorption Kinetic Models for this compound

| Kinetic Model | Parameters | Significance of Parameters | Experimental Findings for this compound |

|---|---|---|---|

| Pseudo-First-Order | qe (mg/g), k₁ (1/min) | qe is the adsorption capacity at equilibrium. k₁ is the rate constant. |

Adsorption onto CoFe₂O₄/AC/PANI nanocomposite was found to be well-described by this model. rdd.edu.iq Specific parameter values were not provided in the abstract. |

| Pseudo-Second-Order | qe (mg/g), k₂ (g/mg·min) | qe is the theoretical equilibrium adsorption capacity. k₂ is the rate constant. |

Specific data for this compound is not available in the cited literature. This model often suggests chemisorption is the rate-limiting step. |

| Elovich | α (mg/g·min), β (g/mg) | α represents the initial adsorption rate. β is related to the extent of surface coverage and activation energy. |

Specific data for this compound is not available in the cited literature. This model is typically applied to chemisorption on heterogeneous surfaces. |

Isotherm Models (Langmuir, Freundlich) for Adsorption Capacity Determination

Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases when the adsorption process reaches equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is used to calculate the maximum monolayer adsorption capacity (q_max).

Freundlich Isotherm: This is an empirical model that applies to multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat.

The choice of the best-fitting isotherm model provides information about the nature of the adsorbent surface and the adsorption mechanism.

Table 2: Adsorption Isotherm Models for this compound

| Isotherm Model | Parameters | Significance of Parameters | Experimental Findings for this compound |

|---|---|---|---|

| Langmuir | q_max (mg/g), K_L (L/mg) | q_max is the maximum monolayer adsorption capacity. K_L is the Langmuir constant related to the affinity of binding sites. |

Specific parameter values for this compound are not readily available in the cited literature. A good fit suggests homogeneous, monolayer adsorption. |

| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ), n | K_F is a constant related to the adsorption capacity. n is the adsorption intensity; a value between 1 and 10 indicates favorable adsorption. |

Specific parameter values for this compound are not readily available in the cited literature. A good fit suggests heterogeneous surface and multilayer adsorption. |

Thermodynamic Parameters (∆H°, ∆S°, ∆G°) of Adsorption

Thermodynamic studies are conducted to determine the spontaneity and nature of the adsorption process. The key parameters are Gibbs free energy change (∆G°), enthalpy change (∆H°), and entropy change (∆S°).

Gibbs Free Energy (∆G°): A negative value of ∆G° indicates that the adsorption process is spontaneous and thermodynamically favorable.

Enthalpy (∆H°): The sign of ∆H° indicates whether the process is exothermic (negative value) or endothermic (positive value). An exothermic process is favored at lower temperatures, while an endothermic one is favored at higher temperatures.

Entropy (∆S°): A positive ∆S° suggests increased randomness at the solid-solution interface during adsorption, while a negative value indicates a decrease in randomness.

Conflicting findings have been reported for the adsorption of this compound. One study using CoFe₂O₄ nanoparticles reported an exothermic process, with adsorption efficiency decreasing with higher temperatures. Conversely, a study using a CoFe₂O₄/AC/PANI nanocomposite described the adsorption as an endothermic reaction. rdd.edu.iq This discrepancy may be due to the different adsorbent materials and experimental conditions used.

Table 3: Thermodynamic Parameters for this compound Adsorption

| Thermodynamic Parameter | Symbol | Significance | Reported Values for this compound |

|---|---|---|---|

| Enthalpy Change | ∆H° (kJ/mol) | Indicates if the process is exothermic (-) or endothermic (+). | -87.6462 (on CoFe₂O₄ nanoparticles, indicating an exothermic process). Described as endothermic (on CoFe₂O₄/AC/PANI), but a specific value was not provided. rdd.edu.iq |

| Entropy Change | ∆S° (J/mol·K) | Indicates the change in randomness at the solid-solution interface. | Specific data for this compound is not available in the cited literature. |

| Gibbs Free Energy Change | ∆G° (kJ/mol) | Indicates the spontaneity of the adsorption process (spontaneous if negative). | Specific data for this compound is not available in the cited literature. |

Factors Influencing this compound Adsorption Efficiency

Effect of pH and Ionic Strength

The pH of the aqueous solution is a pivotal factor in the adsorption of this compound as it influences both the surface charge of the adsorbent and the chemistry of the dye itself. This compound is known to act as a pH indicator, presenting a yellow color in acidic solutions and transitioning to orange in basic conditions dyeindustry.com. Its chemical behavior in strong acids and bases, where it forms precipitates, further underscores the sensitivity of its molecular structure to pH changes emperordye.comworlddyevariety.com.

The efficiency of this compound removal is highly dependent on the solution's pH. For instance, in a study using zinc oxide (ZnO) as an adsorbent, the removal percentage was found to be highest at a basic pH of 10, achieving 50.462% removal. However, further increases in pH beyond this optimum resulted in a decline in adsorption. This phenomenon is attributed to the adsorbent's surface charge; at a highly basic pH, the ZnO surface can form complexes like [Zn(OH)4]2-, creating a negative charge that repels the anionic dye molecule researchgate.net. Conversely, another study using cobalt ferrite (CoFe2O4) nanoparticles found that the ideal removal of a 5 ppm solution occurred at a pH of 6 researchgate.net. This highlights that the optimal pH for adsorption is not universal but depends on the specific adsorbent's surface properties and its point of zero charge (pZc).

The general mechanism involves the adsorbent's surface. At a pH below the adsorbent's pZc, the surface becomes positively charged, which enhances the electrostatic attraction with anionic dyes like Direct Orange 39. As the pH increases above the pZc, the surface becomes negatively charged, leading to electrostatic repulsion and decreased adsorption efficiency chalcogen.ro.

Ionic strength, adjusted by adding salts like NaCl to the solution, also impacts adsorption. An increase in ionic strength can diminish the electrostatic attraction between the dye and the adsorbent surface. This is because the added salt ions compete with the dye ions for the active adsorption sites. Furthermore, a high concentration of ions can compress the electrical double layer surrounding the adsorbent particles, which may reduce the electrostatic forces responsible for adsorption umsha.ac.irjaas.ac.cn. While specific studies on the ionic strength effect on this compound are limited, this general principle is a critical consideration in wastewater treatment scenarios where salinity can be high.

| Adsorbent | Optimal pH | Removal Efficiency (%) | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) | 10 | 50.462 | researchgate.net |

| Cobalt Ferrite (CoFe₂O₄) | 6 | Perfect removal of 5 ppm solution | researchgate.net |

Impact of Temperature and Adsorbent Dose

Temperature plays a crucial role in the adsorption process, influencing dye solubility, adsorbent surface properties, and the kinetic energy of dye molecules. For this compound, its solubility in water is known to increase with temperature, rising from 50 g/L at 60°C to 60 g/L at 97°C emperordye.comworlddyevariety.com. The nature of the adsorption process—whether it is exothermic or endothermic—determines the effect of temperature on removal efficiency.

In a study on the removal of this compound using cobalt ferrite nanoparticles, adsorption efficacy was found to be strongly and inversely correlated with temperature, with the maximum efficiency of 97.82% achieved at a relatively low temperature of 10°C researchgate.net. This suggests that the adsorption of this dye onto this specific adsorbent is an exothermic process. In exothermic processes, an increase in temperature can weaken the adsorptive forces between the dye and the active sites on the adsorbent surface, leading to lower removal efficiency nih.gov. Conversely, for dyeing applications using cellulose (B213188) fibers, this compound shows maximum affinity at a high temperature of 80°C, indicating the complexity of temperature effects which can also depend on the substrate emperordye.comworlddyevariety.com.